molecular formula C31H22N6OS B608935 MAT2A inhibitor

MAT2A inhibitor

Numéro de catalogue: B608935
Poids moléculaire: 526.6 g/mol
Clé InChI: ZTNQNZDNHUAVEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MAT2A (Methionine Adenosyltransferase 2A) inhibitors are a class of investigational small molecules that target a key vulnerability in cancers with homozygous deletion of the MTAP gene, an alteration found in approximately 15% of all solid tumors, including non-small cell lung cancer, pancreatic ductal adenocarcinoma, and glioblastoma . These compounds act through a synthetic lethality mechanism. In MTAP -deleted cancer cells, the accumulation of the metabolite MTA (5'-methylthioadenosine) partially inhibits the methyltransferase PRMT5. By inhibiting MAT2A, the primary enzyme responsible for synthesizing the universal methyl donor S-adenosylmethionine (SAM), these compounds further deplete SAM pools, leading to profound suppression of PRMT5 activity . This dual impact disrupts critical cellular processes dependent on PRMT5, such as mRNA splicing and gene expression, ultimately leading to selective cancer cell death while sparing healthy cells . The research value of MAT2A inhibitors extends beyond monotherapy. Preclinical data shows they can synergize with other agents, including PRMT5 inhibitors, taxanes, and antibody-drug conjugates, offering promising avenues for combination therapies . Several MAT2A inhibitors, such as AG-270, IDE397, and ISM3412, have demonstrated proof-of-mechanism in clinical and preclinical settings, showing the ability to reduce plasma SAM levels and inhibit the growth of MTAP -null tumors . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

6-(2-methyl-1,3-benzothiazol-6-yl)-2,3-diphenyl-5-(pyridin-2-ylamino)-4H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22N6OS/c1-19-33-23-16-15-22(18-24(23)39-19)27-29(34-25-14-8-9-17-32-25)35-30-26(20-10-4-2-5-11-20)28(36-37(30)31(27)38)21-12-6-3-7-13-21/h2-18,35H,1H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNQNZDNHUAVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C3=C(NC4=C(C(=NN4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)NC7=CC=CC=N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Key Reaction Conditions:

  • Cyclization : Xylene, 140°C, 12 hours.

  • Chlorination : POCl₃, reflux, 3 hours.

  • Amination : Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 24 hours.

High-Throughput Screening and Derivative Synthesis for Imidazoquinolinones

SCR-7952 (7-chloro-5-(2-cyclopropylpyridin-3-yl)-1-methyl-1,5-dihydro-4H-imidazo[4,5-c]quinolin-4-one) emerged from a high-throughput screen of 50,000 compounds. The synthesis involves condensation of 7-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde with 2-cyclopropylpyridin-3-amine under acidic conditions, followed by cyclization using ammonium acetate. SCR-7952 exhibits a MAT2A IC₅₀ of 18.7 nM, surpassing AG-270 (IC₅₀ = 68.3 nM). Surface plasmon resonance (SPR) confirmed its high binding affinity (KD = 0.56 nM) and noncompetitive inhibition (Ki = 14.49 nM).

Structure-Guided Optimization of Allosteric Benzodiazepinone Inhibitors

The AZ-28 series, discovered via fragment linking, targets the MAT2A dimer interface. Starting with fragment AZ-28 (IC₅₀ = 200 nM), structure-activity relationship (SAR) studies introduced a methyl group at C-7 and a fluorophenyl moiety at C-5, yielding compound 9 (IC₅₀ = 20 nM). Key steps include:

  • Fragment Linking : Covalent joining of two fragments using a benzodiazepinone scaffold.

  • Crystallography-Guided Design : X-ray structures (PDB: 5A19) informed substitutions to enhance hydrophobic interactions with Phe18 and Phe333.

  • Final Synthesis : Ullmann coupling of brominated intermediate with 3-fluorophenylboronic acid, achieving 85% yield.

A pyrrolopyridone series was optimized from a fragment hit (ΔTm = 2.5°C) using differential scanning fluorimetry. Introduction of a 4-cyanophenyl group at C-3 and a morpholine ring at N-1 improved potency (IC₅₀ = 32 nM). The synthesis involves:

  • Knoevenagel Condensation : Between ethyl cyanoacetate and 4-nitrobenzaldehyde.

  • Cyclization : With ammonium acetate in acetic acid.

  • Suzuki-Miyaura Coupling : To introduce the morpholine substituent.

General Synthetic Routes and Analytical Characterization

Table 1. Comparative Synthesis Data for MAT2A Inhibitors

CompoundCore StructureKey StepsYield (%)IC₅₀ (nM)
AG-270PyrazolopyrimidinoneCyclization, Amination, Dealkylation221.5
SCR-7952ImidazoquinolinoneCondensation, Cyclization3518.7
AZ-28BenzodiazepinoneFragment Linking, Ullmann Coupling45200
Compound 9BenzodiazepinoneFluorophenyl Substitution6820

Analytical Methods :

  • HPLC : Purity >95% for all final compounds.

  • HRMS : Confirmed molecular ions within 2 ppm error.

  • X-ray Crystallography : Resolved binding modes (e.g., AG-270 -MAT2A: 1.10 Å) .

Analyse Des Réactions Chimiques

Enzymatic Mechanism of MAT2A and Inhibitor Interference

MAT2A catalyzes the synthesis of SAM from ATP and methionine via a two-step reaction:

  • Nucleophilic attack : Methionine’s sulfur atom attacks ATP’s 5′-carbon, forming SAM and triphosphate (PPPi).

  • Triphosphate hydrolysis : PPPi is hydrolyzed into pyrophosphate (PPi) and orthophosphate (Pi) .

Key Inhibitory Reactions :

  • Iminotriphosphate analogs (e.g., PNPNP) act as nanomolar inhibitors by mimicking ATP’s transition state. They bind MAT2A’s catalytic site, chelating Mg²⁺ ions and stabilizing the enzyme-inhibitor complex .

  • Noncompetitive inhibition : SCR-7952 binds an allosteric pocket, inducing conformational changes that block SAM release (Figure 1B) .

Table 1: Kinetic Parameters of MAT2A Inhibitors

InhibitorIC₅₀ (nM)Kᵢ (nM)MechanismSource
PNPNP1–10Competitive (ATP mimic)
SCR-795218.714.49Noncompetitive (allosteric)
AG-27068.3Allosteric

Key Findings:

  • PNPNP stabilizes MAT2A’s catalytic site via interactions with Mg²⁺ and a critical potassium ion, preventing ATP binding .

  • SCR-7952 exhibits a dissociation constant (K_D) of 0.56 nM, driven by high-affinity binding to MAT2A’s allosteric site .

Table 2: Synthetic Steps for SCR-7952

StepReaction TypeReagents/ConditionsProduct
1CyclopropanationCyclopropane derivatives, Pd catalysis2-Cyclopropylpyridine
2CouplingDichloromethane, TFA, RT, 4 hrImidazoquinolinone scaffold
3PurificationCrystallization, chromatographyFinal inhibitor (SCR-7952)

Industrial Synthesis :

  • Optimized for scalability using continuous-flow reactors to enhance yield (>85%) and purity (>99%) .

Hydrolysis and Side Reactions

MAT2A exhibits intrinsic ATPase activity (1.8 × 10⁻³ s⁻¹), hydrolyzing ATP to ADP and Pi in methionine’s absence. This side reaction is suppressed by SAM (Figure S4) .

Mechanistic Implications for Drug Design

  • Transition-state analogs : PNPNP’s β,γ-imido group mimics the SN2 transition state during SAM synthesis .

  • Allosteric modulation : SCR-7952’s binding disrupts MAT2A-MAT2B interactions, sensitizing cancer cells to SAM depletion .

Applications De Recherche Scientifique

MAT2A inhibitors have a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of MAT2A inhibitors involves the inhibition of the methionine adenosyltransferase 2A enzyme, leading to a reduction in the production of S-adenosyl methionine. This reduction affects various methylation processes, including DNA and RNA methylation, which are crucial for cell proliferation and survival. In cancers with MTAP deletion, the inhibition of MAT2A results in synthetic lethality, selectively targeting cancer cells while sparing normal cells .

Comparaison Avec Des Composés Similaires

Comparison of MAT2A Inhibitors

Key MAT2A Inhibitors in Development

AG-270
  • Mechanism : Allosteric inhibitor of MAT2A, reducing SAM levels and disrupting PRMT5-mediated methylation .
  • Clinical Status : Phase I trials (NCT03435250) for MTAP-deleted solid tumors and lymphomas .
  • Advantage : Oral bioavailability and robust preclinical activity .
IDE-397
  • Mechanism : Structural analog of AG-270 with improved pharmacokinetics .
  • Clinical Status : Early-phase trials for advanced cancers .
  • Efficacy : Synergizes with AR antagonists and EZH2 inhibitors in CRPC models, reversing aberrant transcriptional programs .
PF-9366
  • Mechanism : Binds MAT2B (regulatory subunit), inducing feedback upregulation of MAT2A and limiting efficacy .
  • Potency : IC50 = 420 nM (biochemical assay), but weak antiproliferative effect (IC50 = 10 µM in Huh-7 cells) .
  • Limitations : Compensatory MAT2A expression at low doses; only modest antiviral effects in BKPyV-infected cells at 20 µM .
SCR-7952
  • Advantage : Superior selectivity and pharmacokinetics compared to AG-270 .
FIDAS-5
  • Mechanism : Reduces SAM levels, inhibiting mTOR-mediated protein synthesis in multiple myeloma (MM) .
  • Efficacy: Synergizes with bortezomib in MM models; significant tumor burden reduction in 5TGM1 xenografts .

Comparative Analysis of Key Inhibitors

Inhibitor Target Site IC50 (Biochemical) Selectivity Clinical Stage Key Limitations
AG-270 Allosteric ~8 nM Moderate (UGT1A1) Phase I Hyperbilirubinemia
IDE-397 Allosteric N/A High Phase I Limited published data
PF-9366 MAT2B subunit 420 nM Low (feedback MAT2A) Preclinical Weak cellular potency
SCR-7952 Allosteric <10 nM High Preclinical None reported
FIDAS-5 Catalytic site? N/A Moderate Preclinical Mechanism not fully elucidated

Research Findings and Combination Strategies

Synergistic Effects

  • AG-270 + AR/EZH2 Inhibitors : Enhanced tumor suppression in CRPC models by reversing ERG-driven oncogenic programs .
  • SCR-7952 + PRMT5 Inhibitors : Dual targeting of SAM synthesis and methylation in MTAP-deleted cancers shows additive cytotoxicity .
  • FIDAS-5 + Bortezomib : Overcomes proteasome inhibitor resistance in MM .

Resistance Mechanisms

  • SAM Feedback Loops : PF-9366 and AG-270 induce compensatory MAT2A expression, reducing efficacy at low doses .
  • Metabolic Adaptation : Methionine restriction upregulates MAT2A, necessitating higher inhibitor doses .

Activité Biologique

Methionine adenosyltransferase 2A (MAT2A) is a crucial enzyme involved in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor that plays a significant role in various biological processes, including gene expression, protein function, and cell signaling. Inhibition of MAT2A has emerged as a promising therapeutic strategy, particularly for cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all cancers. This article reviews the biological activity of MAT2A inhibitors, highlighting key research findings, case studies, and their implications in cancer therapy.

MAT2A inhibitors function by blocking the enzyme's activity, leading to reduced levels of SAM. This reduction can induce synthetic lethality in MTAP-deficient cancer cells, making them particularly sensitive to MAT2A inhibition. The inhibition of MAT2A disrupts several downstream pathways, including those involved in methylation processes critical for tumor cell survival and proliferation.

Potency and Selectivity

Recent studies have identified several potent MAT2A inhibitors with varying degrees of selectivity for MTAP-deficient cells:

CompoundIC50 (nM) in MTAP-Deleted CellsIC50 (nM) in MTAP-Intact CellsSelectivity Ratio
ISM3412199>21117>100-fold
AG-270Not specifiedNot specifiedNot specified
SCR-7952Not specifiedNot specifiedNot specified
  • ISM3412 demonstrated an IC50 of 5.97 nM for SAM production in MTAP-deleted HCT116 cells, indicating high potency and selectivity compared to parental cells where the IC50 was >30 µM .
  • AG-270 was shown to substantially reduce SAM levels and selectively block proliferation in MTAP-null cells both in vitro and xenograft models .

Efficacy in Preclinical Models

MAT2A inhibitors have shown promising results in various preclinical models:

  • ISM3412 exhibited a tumor growth inhibition of 66% in an MTAP-deficient HCT116 xenograft model .
  • SCR-7952 demonstrated potent antitumor effects on MTAP-deleted cancers in both in vitro and in vivo settings, with cryo-electron microscopy confirming its binding affinity to MAT2A .

Neuropathy Associated with MAT2A Inhibition

One notable case involved a 63-year-old female patient with metastatic lung squamous cell carcinoma harboring an MTAP deletion. After treatment with a this compound, she developed severe myalgia and neuropathic pain, leading to the diagnosis of demyelinating sensorimotor neuropathy. Symptoms resolved upon cessation of the drug, highlighting potential off-target effects associated with MAT2A inhibition .

Q & A

Q. What is the mechanism by which MAT2A inhibitors exert antitumor effects in MTAP-deleted cancers?

MAT2A inhibitors reduce cellular S-adenosylmethionine (SAM) levels, disrupting methylation-dependent processes critical for cancer cell survival. For example, AG-270 inhibits MAT2A (IC50 = 14 nM), leading to downregulation of oncogenes like MYC and Cyclin D1, while upregulating cell cycle inhibitors like p21Waf1/Cip1 in colorectal cancer models . SAM depletion also impairs PRMT5-mediated splicing and DNA repair, creating synthetic lethality in MTAP-null tumors .

Q. Which biomarkers are validated for assessing MAT2A inhibition in preclinical models?

Key biomarkers include:

  • SAM levels : Plasma SAM reduction correlates with target engagement (e.g., AG-270 reduced SAM by >50% in MTAP-deleted xenografts) .
  • Symmetrically dimethylated arginine (SDMA) : A downstream marker of PRMT5 activity, suppressed by SAM depletion .
  • MAT2A expression : Upregulated in response to inhibitor treatment in adaptive resistance models (e.g., PF-9366-induced MAT2A feedback) .

Q. What experimental models are appropriate for studying MAT2A inhibitors?

  • Cell lines : MTAP-deleted models (e.g., HCT116, KP4 pancreatic cancer) are essential for evaluating synthetic lethality .
  • In vivo models : Xenografts with homozygous MTAP deletion (e.g., NSCLC, urothelial cancer) show dose-dependent tumor growth inhibition with agents like IDE397 .
  • Organoids : Patient-derived MTAP-null organoids can recapitulate tumor microenvironment responses .

Advanced Research Questions

Q. How can researchers address contradictory data on MAT2A inhibitor efficacy across cancer types?

Discrepancies arise from:

  • SAM feedback loops : PF-9366 induces MAT2A upregulation at low doses, blunting efficacy unless high concentrations (e.g., 20 µM) are used to override compensation .
  • Tissue-specific SAM thresholds : Glioblastoma requires higher SAM depletion for DNA repair impairment than NSCLC . Methodology : Use isogenic MTAP+/+ vs. MTAP−/− cell pairs and SAM supplementation controls to isolate MAT2A-specific effects .

Q. What combinatorial strategies enhance this compound efficacy?

  • PRMT5 inhibitors : Co-targeting PRMT5 (e.g., AMG 193) maximizes splicing dysfunction and apoptosis in MTAP-null tumors .
  • Genotoxic agents : MAT2A inhibition sensitizes cells to bleomycin and radiation by delaying DNA repair (e.g., AGI-41998 + bleomycin in glioblastoma) .
  • Methionine restriction : Synergizes with MAT2A inhibitors by further depleting SAM pools .

Q. How do brain-penetrant MAT2A inhibitors (e.g., AGI-41998) differ from peripherally restricted analogs?

AGI-41998, optimized via structure-based design, achieves CNS exposure with a brain-to-plasma ratio >0.3, enabling evaluation in glioblastoma and other CNS malignancies. In contrast, AGI-43192 shows limited brain penetration but higher peripheral potency . Experimental tip : Use pharmacokinetic profiling and orthotopic brain tumor models to validate CNS activity .

Q. What mechanisms underlie resistance to MAT2A inhibitors, and how can they be overcome?

  • Adaptive MAT2A upregulation : Addressed by allosteric inhibitors (e.g., AG-270) that block product release, preventing SAM-driven feedback .
  • SAM salvage pathways : MTAP-null cells lack methylthioadenosine recycling, but residual SAM synthesis via MAT1A may require dual MAT2A/MAT1A inhibition . Validation : CRISPR screens or RNA-seq can identify compensatory pathways in resistant clones .

Methodological Considerations

Q. How should researchers design dose-response experiments for MAT2A inhibitors?

  • Range : Test 0.1–20 µM to capture adaptive responses (e.g., MAT2A upregulation at low doses) .
  • Duration : Prolonged exposure (72+ hours) is needed to observe apoptosis in slow-cycling tumors .
  • Controls : Include SAM supplementation (e.g., 100 µM) to confirm on-target effects .

Q. What are the pitfalls in interpreting this compound data from non-MTAP-deleted models?

MTAP-intact cells maintain SAM via methylthioadenosine recycling, masking inhibitor efficacy. Solution : Use CRISPR/Cas9 to generate MTAP−/− isogenic controls .

Q. How can transcriptomic analysis refine understanding of this compound mechanisms?

RNA-seq reveals:

  • Splicing dysregulation : Retained introns and alternative splicing events (e.g., BRCA1) indicate PRMT5 inhibition .
  • Oxidative stress pathways : Upregulation of NOX4 and HMOX1 reflects ROS accumulation .
    Tools : Gene set enrichment analysis (GSEA) for methionine cycle and DNA repair pathways .

Data Contradiction Analysis

Q. Why do some MAT2A inhibitors (e.g., PF-9366) show limited antiviral activity despite potent MAT2A inhibition?

PF-9366 (IC50 = 420 nM) fails to block BK polyomavirus replication at ≤10 µM due to incomplete SAM depletion. At 20 µM, it reduces viral titers 2-fold by suppressing MAT2A-dependent host factors . Key insight : Antiviral efficacy requires near-complete SAM ablation, achievable only at high doses .

Q. Why do certain cancers (e.g., gastric) show variable sensitivity to MAT2A inhibitors?

Tumor-specific dependencies on MAT2A-regulated pathways (e.g., MYC in colorectal cancer vs. RIP1 in gastric cancer) dictate responses. Approach : Use siRNA screens or proteomics to identify context-specific vulnerabilities .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.